Methetoin

Übersicht

Beschreibung

Vorbereitungsmethoden

Methetoin kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von Ethylphenylketon mit Harnstoff in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des Imidazolidindionrings. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten unter Rückfluss . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien, mit Optimierung für die großtechnische Synthese.

Analyse Chemischer Reaktionen

Methetoin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Imidazolidindionderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block

Methetoin serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthesis Precursor

The compound is utilized as a precursor in the synthesis of various organic compounds. For instance, it can be synthesized through the reaction of ethyl phenyl ketone with urea under basic conditions, followed by cyclization to form the imidazolidinedione ring.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its chiral nature enables selective interactions with biological targets, which could lead to significant therapeutic effects .

Anticonvulsant Activity

this compound has been studied for its potential anticonvulsant properties. A study conducted by Helen Wyss demonstrated its efficacy in modulating neurotransmitter levels, suggesting a mechanism for its anticonvulsant effects .

Medical Applications

Neurological Disorders

Ongoing research is investigating this compound's therapeutic potential in treating neurological disorders. Preliminary results indicate that it may help manage conditions such as epilepsy and other seizure disorders due to its modulation of neurotransmitter activity .

Antimicrobial Properties

this compound has shown promise in antimicrobial studies. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in developing new drugs. Its unique properties allow for innovative approaches to drug formulation and synthesis.

Material Science

The compound's characteristics are also being utilized in material science for the development of new materials with specific properties tailored for various applications.

Case Study 1: Anticonvulsant Efficacy

A study conducted on the anticonvulsant effects of this compound involved evaluating its impact on neurotransmitter levels in animal models. The results indicated a significant reduction in seizure activity when administered at specific dosages, supporting its potential use in clinical settings.

Case Study 2: Antimicrobial Activity

Research examining this compound's antimicrobial properties involved testing against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Biology | Enzyme inhibition | Selective interactions with biological targets |

| Medicine | Anticonvulsant | Efficacy in reducing seizure activity |

| Medical Research | Neurological disorders | Potential therapeutic effects under investigation |

| Industry | Pharmaceutical development | Role in drug formulation |

| Material Science | Development of new materials | Tailored properties for specific applications |

Wirkmechanismus

The mechanism of action of methetoin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can result in various pharmacological effects, such as anticonvulsant activity.

Vergleich Mit ähnlichen Verbindungen

Methetoin ist strukturell ähnlich anderen Hydantoinderivaten, wie z. B. Phenytoin und Ethotonin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Phenytoin: Während sowohl this compound als auch Phenytoin als Antikonvulsiva verwendet werden, hat this compound ein anderes Substitutionsschema am Imidazolidindionring, was zu unterschiedlichen pharmakologischen Profilen führen kann.

Ethotoin: Ethotoin ist ein weiteres Hydantoinderivat mit Antikonvulsiva-Eigenschaften, hat aber eine andere Seitenkettenstruktur im Vergleich zu this compound .

Biologische Aktivität

Methetoin, a compound with the chemical identifier (S)-525599-67-1, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a chiral compound that has been utilized in various fields, including chemistry and medicine. Its unique structure allows it to interact selectively with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound demonstrates the capacity to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : Its chiral nature enables selective binding to receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neurological Effects : Ongoing research is investigating its role in treating neurological disorders, highlighting its importance in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism | |

| Neurological Impact | Potential therapeutic uses in neurological disorders |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

Another study focused on the effects of this compound in animal models of neurological disorders. The findings suggested that this compound could improve behavioral outcomes and reduce symptoms associated with these conditions, warranting further clinical investigation.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Biological Activity : this compound shows promise as a chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.

- Therapeutic Potential : Its application in treating infections and neurological disorders is being explored, with preliminary results indicating efficacy.

Eigenschaften

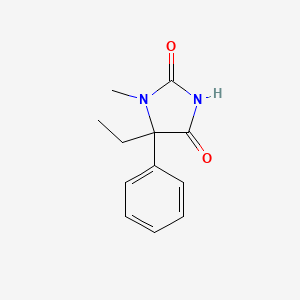

CAS-Nummer |

5696-06-0 |

|---|---|

Molekularformel |

C12H14N2O2 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |

InChI-Schlüssel |

NEGMMKYAVYNLCG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Kanonische SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Methetoin; Deltoin; Metetoin; N 3; N-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.